molecular formula C14H11FO4 B1422155 4-(4-Carboxy-3-fluorophenyl)-2-methoxyphenol CAS No. 1261990-34-4

4-(4-Carboxy-3-fluorophenyl)-2-methoxyphenol

Cat. No. B1422155
M. Wt: 262.23 g/mol
InChI Key: RPBLACUITICGAB-UHFFFAOYSA-N
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Description

“4-(4-Carboxy-3-fluorophenyl)-2-methoxyphenol” is a chemical compound. It contains a total of 30 bonds; 19 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), and 1 hydroxyl group .


Molecular Structure Analysis

The molecular structure of “4-(4-Carboxy-3-fluorophenyl)-2-methoxyphenol” includes functional groups like carboxylic acid and fluorine atoms . The InChI code for this compound is 1S/C12H8FNO3/c13-10-5-7 (1-2-9 (10)12 (16)17)8-3-4-14-11 (15)6-8/h1-6H, (H,14,15) (H,16,17) .

Scientific Research Applications

1. Pharmaceutical Development

4-(4-Carboxy-3-fluorophenyl)-2-methoxyphenol has been identified as a structural component in the development of pharmaceutical compounds. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, which share a similar structure, were found to be potent and selective Met kinase inhibitors. These compounds have shown promise in tumor stasis in preclinical models and have advanced to clinical trials (Schroeder et al., 2009).

2. Chemical Properties and Interactions

Research into the thermochemical properties of methoxyphenols, which include compounds structurally related to 4-(4-Carboxy-3-fluorophenyl)-2-methoxyphenol, has been conducted. This research provides insights into the formation of intermolecular and intramolecular hydrogen bonds in these compounds, which are critical for understanding their behavior in various biological and chemical environments (Varfolomeev et al., 2010).

3. Material Science Applications

In material science, the structurally similar compound 4-(4-Fluorophenyl)-(3R)-[3-(4-fluorophenyl)-(3S)-hydroxypropyl]-(4S)-(4-hydroxyphenyl)-2-azetidinone has been investigated. This compound was designed to inhibit intestinal cholesterol absorption and has shown promise as a component in novel cholesterol-lowering therapies (Rosenblum et al., 1998).

4. Polymerization and Antioxidant Activity

The potential of 4-methoxyphenol, a compound related to 4-(4-Carboxy-3-fluorophenyl)-2-methoxyphenol, in polymerization reactions has been explored. Research indicates that its polymerization could lead to materials with excellent antioxidant properties, which could have various applications in material sciences and pharmaceuticals (Zheng et al., 2013).

properties

IUPAC Name

2-fluoro-4-(4-hydroxy-3-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO4/c1-19-13-7-9(3-5-12(13)16)8-2-4-10(14(17)18)11(15)6-8/h2-7,16H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBLACUITICGAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)C(=O)O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70685661
Record name 3-Fluoro-4'-hydroxy-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Carboxy-3-fluorophenyl)-2-methoxyphenol

CAS RN

1261990-34-4
Record name 3-Fluoro-4'-hydroxy-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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